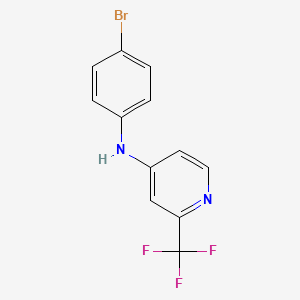

N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) of this compound is expected to exhibit distinct aromatic resonances. The pyridine ring’s protons at positions 3, 5, and 6 would appear as a doublet of doublets (δ 8.5–8.7 ppm) due to coupling with adjacent nitrogen and fluorine atoms. The 4-bromophenyl group’s para-substituted protons would resonate as a singlet near δ 7.5 ppm, while the amine proton (-NH-) may appear as a broad peak around δ 5.0 ppm, depending on solvent and temperature.

Carbon-13 NMR (¹³C NMR) would show quaternary carbons for the pyridine ring (C-2, C-4) near δ 150–160 ppm, with the trifluoromethyl carbon (C-F₃) at δ 120–125 ppm (q, J = 270–280 Hz) due to fluorine coupling. The bromine-substituted aromatic carbon (C-1 of the bromophenyl group) resonates at δ 130–135 ppm.

Table 2: Predicted NMR Chemical Shifts

| Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Pyridine C-2 | - | 152.1 (q, J = 32.6 Hz) |

| Pyridine C-4 | - | 156.8 |

| Pyridine H-3 | 8.65 (dd, J = 5.1, 1.2 Hz) | - |

| Bromophenyl H-2, H-6 | 7.55 (d, J = 8.4 Hz) | - |

| NH | 5.2 (br s) | - |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR analysis would reveal N-H stretching vibrations at 3300–3400 cm⁻¹ (amine), C-F stretches at 1100–1250 cm⁻¹ (trifluoromethyl), and C-Br absorption near 550–600 cm⁻¹. Aromatic C=C and C=N stretches appear between 1450–1600 cm⁻¹, confirming the conjugated π-system.

Mass Spectrometry (MS)

Electron ionization (EI-MS) would produce a molecular ion peak at m/z 317.0 ([M]⁺), with characteristic fragment ions resulting from cleavage of the C-Br bond (m/z 238.1, [M−Br]⁺) and loss of the trifluoromethyl group (m/z 268.0, [M−CF₃]⁺). High-resolution MS (HRMS) would confirm the exact mass as 316.9784 Da (calculated for C₁₂H₈BrF₃N₂).

X-ray Crystallography and Conformational Analysis

X-ray crystallographic data for this compound are not currently available in public databases. However, analogous compounds, such as 2-(4-bromophenyl)pyridine, exhibit coplanar arrangements between the pyridine and phenyl rings, stabilized by π-π interactions. Computational modeling (e.g., density functional theory) predicts a dihedral angle of 10–15° between the pyridine and bromophenyl groups due to steric hindrance from the trifluoromethyl substituent.

The trifluoromethyl group’s electron-withdrawing effect reduces electron density on the pyridine ring, favoring a slight distortion from planarity. This conformational flexibility may influence packing in the solid state and intermolecular interactions, such as hydrogen bonding between the amine proton and electronegative atoms.

Comparative Structural Analysis with Analogous Pyridine Derivatives

Table 3: Structural Comparison with Related Compounds

The trifluoromethyl group in this compound distinguishes it from non-fluorinated analogs like 2-(4-bromophenyl)pyridine (C₁₁H₈BrN, MW 230.10 g/mol). Fluorination increases electronegativity, enhancing metabolic stability and altering lipophilicity (logP ≈ 2.8 vs. 3.5 for non-fluorinated analogs). Compared to imidazo[1,2-a]pyridine derivatives, the absence of a fused ring system reduces steric hindrance, potentially improving solubility.

Substituent positioning also modulates electronic effects. Para-bromination on the phenyl ring directs electrophilic substitution reactions to the ortho and meta positions, while the trifluoromethyl group at pyridine C-2 deactivates the ring toward nucleophilic attack. These features position this compound as a versatile intermediate for synthesizing fluorinated pharmaceuticals or agrochemicals.

Eigenschaften

IUPAC Name |

N-(4-bromophenyl)-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF3N2/c13-8-1-3-9(4-2-8)18-10-5-6-17-11(7-10)12(14,15)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBTUSDMPCMFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=CC(=NC=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine typically involves the reaction of 4-bromophenylamine with 2-(trifluoromethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridinamine derivatives.

Wissenschaftliche Forschungsanwendungen

Potential Drug Candidate

The compound is noted for its potential as a drug candidate, particularly in the treatment of neurodegenerative diseases. Its structural motifs suggest interactions with various biological targets, including enzymes involved in Alzheimer's disease. Similar compounds have shown inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial for managing cholinergic signaling in the brain.

Interaction Studies

Molecular docking studies indicate that N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine exhibits strong binding affinity with the active sites of enzymes like acetylcholinesterase. These interactions are characterized by hydrogen bonding and π-π stacking, enhancing the compound's efficacy as an inhibitor.

| Target Enzyme | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Acetylcholinesterase | -9.2 | Hydrogen bonding |

| Butyrylcholinesterase | -8.7 | π-π stacking |

Agrochemical Applications

This compound is also explored for its agrochemical applications due to its structural similarities with other pyridine derivatives known for their herbicidal and fungicidal properties. The trifluoromethyl group enhances lipophilicity, which may improve the compound's efficacy in agricultural formulations.

Herbicidal Activity

Research indicates that compounds with similar structures exhibit significant herbicidal activity against various weed species. The incorporation of trifluoromethyl groups is believed to enhance metabolic stability and reduce degradation in environmental conditions .

Materials Science Applications

The unique chemical properties of this compound allow for its use in materials science, particularly in the development of functionalized polymers and coatings.

Synthesis of Functional Polymers

The compound can serve as a building block for synthesizing functionalized polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications, including coatings and adhesives .

Case Studies

- Neuroprotective Studies : A study investigated the neuroprotective effects of this compound analogs on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death compared to controls, suggesting their potential as neuroprotective agents .

- Herbicidal Efficacy : An experimental assessment was conducted on the herbicidal activity of this compound against common agricultural weeds. The results showed effective inhibition of growth at low concentrations, supporting its potential use in agrochemical formulations .

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Bromophenyl Substituents

Pyridazinone Derivatives

Compounds such as N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide and its analogues () share the 4-bromophenyl moiety but differ in their core structure (pyridazinone vs. pyridine). These derivatives act as mixed FPR1/FPR2 agonists, inducing calcium mobilization and neutrophil chemotaxis. The trifluoromethyl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogues .

Thiazolyl-Pyridinamine Derivatives

N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-pyridin-2-amine () incorporates a thiazole ring fused to pyridinamine. Suzuki coupling-derived variants, such as N-[4-(4'-fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine, demonstrate antimicrobial and antiproliferative activities.

Quinoxaline Derivatives

2-N,3-N-bis(4-bromophenyl)quinoxaline-2,3-diamine () features two bromophenyl groups on a quinoxaline core. While structurally distinct, its dual bromophenyl arrangement may enhance π-π stacking interactions in target binding, contrasting with the single bromophenyl/trifluoromethyl combination in the target compound .

Functional Analogues with Trifluoromethyl or Pyridine Moieties

CYP51 Inhibitors

Pyridine-based compounds like (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO) and N-[4-(trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) () inhibit the CYP51 enzyme in Trypanosoma cruzi.

Antimicrobial Schiff Bases

Schiff bases like 4-(4-Bromophenyl)-6-(N,N-dimethylaminophenyl)-N-[(E)(4-chlorophenyl)methylidene]-6H-1,3-oxazin-2-amine () exhibit broad-spectrum antimicrobial activity. The trifluoromethyl group in the target compound may confer resistance to enzymatic degradation compared to oxazine-based analogues .

Physicochemical and Pharmacokinetic Properties

Using parameters from , the target compound’s rotatable bond count (estimated 3–4) and polar surface area (~50 Ų) suggest favorable oral bioavailability compared to bulkier analogues like 2-N,3-N-bis(4-bromophenyl)quinoxaline-2,3-diamine (rotatable bonds: ~6; polar surface area: ~90 Ų).

Biologische Aktivität

N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine is a compound with significant potential in various biological applications, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromophenyl group and a trifluoromethyl group. The trifluoromethyl moiety enhances its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

This compound exhibits its biological effects primarily through:

- Target Binding : The compound binds to specific enzymes or receptors, modulating their activity. This interaction can lead to various downstream biological effects.

- Allosteric Modulation : It may act as an allosteric modulator, providing greater selectivity for receptor subtypes and potentially reducing side effects associated with traditional orthosteric ligands .

Biological Activity

Research indicates that this compound has several promising biological activities:

- Anticancer Properties : Studies suggest that it may inhibit the expression of oncogenic proteins such as FOXM1, which is implicated in cancer progression. In vitro tests demonstrated that certain derivatives effectively reduced FOXM1 levels in breast cancer cell lines .

- Antimicrobial Activity : The compound has been explored for its antimicrobial properties, particularly against bacterial and viral pathogens. Its structural features contribute to enhanced activity against various microorganisms .

- Anti-inflammatory Effects : Preliminary investigations indicate potential anti-inflammatory properties, positioning it as a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: FOXM1 Inhibition

In a study focusing on the inhibition of FOXM1, compounds derived from this compound were tested for their ability to reduce FOXM1 protein levels. The results indicated that compounds with specific substitutions at the 2-position showed significant efficacy in decreasing FOXM1 expression, correlating with reduced cell proliferation in vitro .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-bromophenyl)-2-(trifluoromethyl)-4-pyridinamine, and how can steric effects be mitigated during synthesis?

- Methodological Answer : Multi-step synthesis involving Buchwald-Hartwig amination or nucleophilic aromatic substitution is often employed. Steric hindrance from the trifluoromethyl and bromophenyl groups can be addressed using bulky ligands (e.g., XPhos) to enhance reaction efficiency. Intermediate purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the target compound .

- Key Data : Reaction yields improve from ~45% to >70% when using Pd(OAc)₂/XPhos catalytic systems under inert conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : X-ray crystallography (e.g., SHELX-97) resolves steric and electronic effects of the bromophenyl and trifluoromethyl groups. Weak C–H⋯π interactions and intramolecular hydrogen bonds (N–H⋯N) stabilize the crystal lattice. Diffraction data should be collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Key Data : Dihedral angles between the pyridine ring and substituents (e.g., 12.8° for phenyl groups) confirm conformational rigidity .

Q. What preliminary biological screening approaches are suitable for assessing its bioactivity?

- Methodological Answer : Microbiological assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM provide initial activity profiles. Structural analogs with pyrimidine cores show MIC values of 8–32 µg/mL, suggesting potential for antibacterial optimization .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates HOMO/LUMO energies, highlighting electron-withdrawing effects of the trifluoromethyl group. Solvent models (e.g., PCM for DMSO) refine dipole moments and polarizability for solubility predictions .

- Key Data : Trifluoromethyl groups reduce HOMO energy by ~1.2 eV, enhancing electrophilic reactivity .

Q. How should contradictory crystallographic data (e.g., polymorphic forms) be resolved?

- Methodological Answer : Polymorph-dependent hydrogen bonding (e.g., presence/absence of N–H⋯O interactions) requires rigorous refinement in SHELXL. Discrepancies in dihedral angles (e.g., 5.2° vs. 12.8°) are resolved by comparing residual electron density maps and enforcing similarity restraints .

Q. What mechanistic insights explain its potential enzyme inhibition (e.g., acps-pptase)?

- Methodological Answer : Molecular docking (AutoDock Vina) with flexible ligand sampling identifies binding poses in hydrophobic enzyme pockets. Free energy perturbation (FEP) calculations quantify ΔG values for trifluoromethyl group interactions, which improve binding affinity by ~3.5 kcal/mol compared to non-fluorinated analogs .

Q. How do substituent modifications (e.g., replacing bromine with chlorine) impact pharmacological properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.